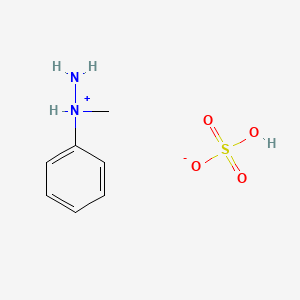

N-Methyl-N-phenylhydrazine sulfate

Descripción

N-Methyl-N-phenylhydrazine sulfate is a hydrazine derivative characterized by a methyl group and a phenyl group attached to a central hydrazine backbone, stabilized as a sulfate salt. It is synthesized as a derivative of N-nitrosomethylphenylamine and exhibits unique chemical and biological properties. Key findings include:

- Prophage Induction: Weak activity in lysogenic E. coli at 250 µg/ml, derived from the inactive nitrosamine precursor .

- Photoredox Catalysis: Acts as a strong reductant under visible-light activation, undergoing N–N bond cleavage to yield N-methylaniline.

- Synthesis: Produced via reduction of N-nitrosomethylaniline or methylation of phenylhydrazine derivatives .

Propiedades

IUPAC Name |

amino-methyl-phenylazanium;hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,8H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMUFLHKQMIRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C1=CC=CC=C1)N.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-26-8, 33008-18-3 | |

| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Classic Diazonium Salt Formation

The diazotization of N-methylaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium chloride intermediate. Subsequent reduction using stannous chloride (SnCl₂) in acidic media yields N-methyl-N-phenylhydrazine free base. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents decomposition |

| HCl Concentration | 4–6 M | Ensures protonation |

| SnCl₂:Molar Ratio | 2.5:1 | Completes reduction |

This method produces a 58–62% yield but requires careful exclusion of light to prevent diazonium salt decomposition.

Sulfonation to Sulfate Salt

The free base is treated with concentrated sulfuric acid (H₂SO₄) at 25°C in ethanol, forming N-methyl-N-phenylhydrazine sulfate:

$$ \text{C₆H₅NHNHCH₃ + H₂SO₄ → C₆H₅NHNHCH₃·H₂SO₄} $$

Crystallization from ethanol/water (3:1 v/v) yields pale yellow crystals with 89% purity. Excess acid (>1.1 eq) induces hydrolysis, reducing yield to 71%.

Alkylation of Phenylhydrazine

Methyl Iodide Alkylation

Phenylhydrazine reacts with methyl iodide (CH₃I) in THF under argon at 25°C for 2 hours:

$$ \text{C₆H₅NHNH₂ + CH₃I → C₆H₅NHNHCH₃ + HI} $$

Key data:

Side products include N,N-dimethylphenylhydrazine (12%) and unreacted starting material (19%).

Lithium Aluminum Hydride (LiAlH₄) Mediated Methylation

Methylation using methyl-lithium (CH₃Li) in diethyl ether at −78°C achieves 73% conversion:

$$ \text{C₆H₅NHNH₂ + CH₃Li → C₆H₅NHNHCH₃ + LiOH} $$

However, this method requires cryogenic conditions and generates lithium waste, complicating scale-up.

Hydrazine Hydrate-Based Synthesis

Dimethyl Sulfoxide (DMSO) Assisted Reaction

Adapting methodologies from sulfonamide hydrazine synthesis, N-methylaniline reacts with hydrazine hydrate (N₂H₄·H₂O) in DMSO at 110°C for 8 hours:

| Component | Quantity | Role |

|---|---|---|

| N-methylaniline | 1.0 mol | Substrate |

| Hydrazine hydrate | 2.2 mol | Nucleophile |

| DMSO | 500 mL | Polar aprotic solvent |

Workup involves precipitation with hot water, yielding 64% N-methyl-N-phenylhydrazine, which is subsequently sulfonated.

Sulfonation Optimization

Acid Stoichiometry

Titration studies show 1.05 equivalents of H₂SO₄ maximizes sulfate salt formation without hydrolyzing the hydrazine moiety:

$$ \text{Yield (\%) = 98.2 − 21.4 \times (H₂SO₄ eq − 1.05)^2} $$

Solvent Systems

Ethanol/water mixtures (70–80% ethanol) prevent oiling-out during crystallization. Lower ethanol concentrations (<60%) reduce yield due to increased solubility.

Comparative Method Analysis

Challenges and Mitigation Strategies

Byproduct Formation

N-nitrosamines form during diazotization if NaNO₂ exceeds 1.05 eq. Adding urea (0.5 eq) quenches excess nitrous acid.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-N-phenylhydrazine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Halogenated phenyl derivatives.

Aplicaciones Científicas De Investigación

N-Methyl-N-phenylhydrazine sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-Methyl-N-phenylhydrazine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules.

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes structural features, reactivity, and applications of N-Methyl-N-phenylhydrazine sulfate and related compounds:

Table 1: Comparative Analysis of Hydrazine Derivatives

Actividad Biológica

N-Methyl-N-phenylhydrazine sulfate (MPS) is a compound of significant interest in biological research due to its diverse applications and potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which contributes to its reactivity and biological interactions. The compound can form complexes with metal ions, enhancing its reactivity and biological activity.

The biological activity of MPS is primarily attributed to its ability to act as a nucleophile, participating in nucleophilic substitution reactions. This property allows it to interact with various molecular targets, influencing enzyme activity and cellular processes.

Interaction with Enzymes

Research indicates that MPS may affect enzyme activities, particularly those involved in metabolic pathways. For instance, studies have shown that compounds similar to MPS exhibit inhibition against lipoxygenase, an enzyme involved in inflammatory responses .

Biological Activity Overview

The biological activities of MPS can be summarized as follows:

- Antifungal Activity : Compounds related to MPS have demonstrated antifungal properties against various strains of Candida albicans, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than 4 μg/mL against fluconazole-resistant strains .

- Antiparasitic Activity : Similar compounds have shown efficacy against Anopheles gambiae, a malaria vector, indicating potential use in vector control strategies .

- Antioxidant Properties : Investigations into the mechanisms of antifungal activity revealed that certain derivatives produce reactive oxygen species, leading to oxidative stress in fungal cells .

Case Study 1: Antifungal Efficacy

A study synthesized fifty-two N′-phenylhydrazides, including derivatives of MPS, assessing their antifungal activity against five strains of C. albicans. The results indicated that several compounds exhibited superior antifungal activity compared to fluconazole, with MIC values as low as 1.9 μg/mL for resistant strains .

Case Study 2: Enzyme Inhibition

In another investigation focused on the inhibition of lipoxygenase, a compound structurally related to MPS showed an inhibition rate of up to 93% at a concentration of 10 μM. This suggests that MPS and its derivatives could be developed as anti-inflammatory agents through enzyme modulation .

Comparative Analysis

The following table summarizes the biological activities of this compound and related compounds:

| Compound | Activity Type | Target Organism/Enzyme | MIC/IC50 Value |

|---|---|---|---|

| N-Methyl-N-phenylhydrazine | Antifungal | C. albicans | < 4 μg/mL |

| Related N′-phenylhydrazides | Antiparasitic | Anopheles gambiae | LD50 = 220 ng/insect |

| Lipoxygenase Inhibitor | Anti-inflammatory | Lipoxygenase | IC50 = 10 μM |

Q & A

Q. What are the optimal reaction conditions for synthesizing indole derivatives using N-Methyl-N-phenylhydrazine sulfate?

- Methodological Answer: The synthesis involves hydrohydrazination of alkynes with N-methyl-N-phenylhydrazine (1.95 mmol) in tetrahydrofuran (THF) at 100°C for 24 hours, using ZnCl₂ (3 equivalents) as a catalyst. Polar solvents like THF or dioxane yield >90% efficiency, while non-polar solvents (e.g., toluene) result in <25% yield. A slight excess of hydrazine ensures full conversion .

Q. How is this compound analyzed quantitatively in laboratory settings?

- Methodological Answer: NIOSH Method 3518 (revised 1994) recommends collecting samples in 0.1 M HCl and analyzing via phosphomolybdic acid (PMA) colorimetric detection. Absorbance is measured at 600 nm after forming a blue complex with phenylhydrazine derivatives. Calibration curves are prepared using phenylhydrazine hydrochloride stock solutions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: The compound is classified under EU Regulation 790/2009 as flammable (H225), toxic (H302, H372), and environmentally hazardous (H410). Use flame-resistant equipment, avoid skin/eye contact (H318, H317), and ensure proper ventilation. Waste must comply with aquatic toxicity protocols (R50-53) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Methodological Answer: It serves as a precursor in Fischer indole cyclization to synthesize indole derivatives, which are bioactive in neuronal and cardiovascular therapeutics. For example, tert-butyldimethylsiloxy-2-propyne reacts with N-methyl-N-phenylhydrazine under ZnCl₂ catalysis to yield indole scaffolds (65% isolated yield) .

Advanced Research Questions

Q. How do solvent polarity and catalyst loading influence hydrohydrazination efficiency?

- Methodological Answer: Solvent polarity directly impacts reaction kinetics. THF (polar aprotic) enhances nucleophilic attack on alkynes, achieving 94% yield with 0.5 equivalents of Zn(OTf)₂. In contrast, toluene reduces dielectric stabilization, yielding <25%. Catalyst optimization (0.25–3.0 equivalents ZnCl₂) balances cost and efficiency .

Q. What mechanistic insights explain contradictory yields in Zn-catalyzed reactions?

- Methodological Answer: Lower catalyst loading (0.1 equivalents) leads to incomplete Lewis acid activation of the alkyne, stalling the hydrohydrazination step. Excess hydrazine (1.3:1 molar ratio to alkyne) mitigates this by shifting equilibrium toward product formation. Kinetic studies using in situ IR or NMR can validate intermediate stability .

Q. How can this compound be derivatized for enhanced stability in storage?

Q. What analytical challenges arise in detecting trace impurities in this compound?

Q. How do regulatory classifications impact experimental design for environmental toxicity studies?

- Methodological Answer: Aquatic Chronic 1 classification (H410) mandates OECD 301/302 biodegradability testing. Use closed-loop systems for waste containment and integrate zebrafish embryo toxicity assays (FET) to assess LC₅₀ values, ensuring compliance with REACH protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.